Cas no 17759-40-9 ((4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol)
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol
- 5-(Hydroxymethyl)-4-methyl-2-(methylthio)pyrimidine
- AMY089
- AK671949
- (4-methyl-2-methylsulfanylpyrimidin-5-yl)methanol
- CS-0186078
- D84352
- SCHEMBL10816664
- MFCD17677444
- 4-Methyl-2-(methylthio)-5-pyrimidinemethanol
- SB57826
- 17759-40-9
- DB-412845
-
- MDL: MFCD17677444
- Inchi: 1S/C7H10N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3,10H,4H2,1-2H3
- InChI Key: KZDAADJPBWUPQK-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C(CO)C(C)=N1
Computed Properties
- Exact Mass: 170.05138412g/mol
- Monoisotopic Mass: 170.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 71.3
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089005283-5g |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol |
17759-40-9 | 97% | 5g |
$1,266.30 | 2022-04-02 | |
| Alichem | A089005283-10g |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol |
17759-40-9 | 97% | 10g |
$1,672.32 | 2022-04-02 | |
| Alichem | A089005283-25g |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol |
17759-40-9 | 97% | 25g |
$2,680.00 | 2022-04-02 | |
| Chemenu | CM511133-100mg |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol |
17759-40-9 | 97% | 100mg |
$97 | 2023-02-02 | |
| Chemenu | CM511133-250mg |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol |
17759-40-9 | 97% | 250mg |
$172 | 2023-02-02 | |
| Chemenu | CM511133-1g |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol |
17759-40-9 | 97% | 1g |
$431 | 2023-02-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD751666-100mg |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol |
17759-40-9 | 97% | 100mg |
¥647.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD751666-250mg |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol |
17759-40-9 | 97% | 250mg |
¥1294.0 | 2022-03-01 | |
| abcr | AB548517-1 g |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol; . |
17759-40-9 | 1g |
€669.50 | 2023-04-13 | ||
| eNovation Chemicals LLC | Y0999203-5g |
5-(Hydroxymethyl)-4-methyl-2-(methylthio)pyrimidine |
17759-40-9 | 95% | 5g |
$1600 | 2024-08-02 |
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol Suppliers
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol
Comprehensive Guide to (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol (CAS No. 17759-40-9): Properties, Applications, and Market Insights
(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol (CAS No. 17759-40-9) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique methylthio and hydroxymethyl functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. With the increasing demand for novel heterocyclic compounds in drug discovery, understanding its properties and applications becomes essential for researchers and industry professionals.
The molecular structure of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol features a pyrimidine ring substituted at the 4-position with a methyl group and at the 2-position with a methylthio group. The 5-position is functionalized with a hydroxymethyl group, which enhances its reactivity and makes it a versatile building block in organic synthesis. This structural motif is particularly valuable in the development of kinase inhibitors and antimicrobial agents, areas that are currently trending in pharmaceutical research due to the rise of drug-resistant pathogens.
One of the most notable applications of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is its role as a precursor in the synthesis of pyrimidine-based pharmaceuticals. Recent studies have highlighted its utility in creating compounds with potential anti-inflammatory and anticancer properties. For instance, derivatives of this compound have shown promise in targeting specific enzymes involved in cell proliferation, a hot topic in oncology research. Additionally, its agrochemical applications are gaining traction, particularly in the development of new-generation pesticides that are more environmentally friendly.
The synthesis of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol typically involves multi-step reactions starting from readily available pyrimidine precursors. Researchers often employ nucleophilic substitution and oxidation reactions to introduce the methylthio and hydroxymethyl groups, respectively. Optimizing these synthetic routes is a key focus in modern process chemistry, as it can significantly reduce production costs and improve yields—a concern frequently raised in industry forums and scientific discussions.
From a market perspective, the demand for (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is expected to grow steadily, driven by its expanding applications in drug discovery and crop protection. The compound's versatility aligns well with current trends in precision medicine and sustainable agriculture, making it a valuable asset for chemical suppliers and research institutions. Furthermore, the push for green chemistry solutions has spurred interest in developing more efficient and eco-friendly synthesis methods for this and related pyrimidine derivatives.
Quality control and analytical characterization of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol are crucial for ensuring its suitability in various applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structural integrity. These analytical methods are frequently searched topics among quality assurance professionals and researchers working with fine chemicals.
In conclusion, (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol (CAS No. 17759-40-9) represents an important chemical intermediate with diverse applications in cutting-edge research and industrial processes. Its relevance to current biomedical challenges and agricultural innovations ensures its continued importance in the scientific community. As research progresses, we can anticipate new discoveries that will further expand the utility of this fascinating pyrimidine compound.
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